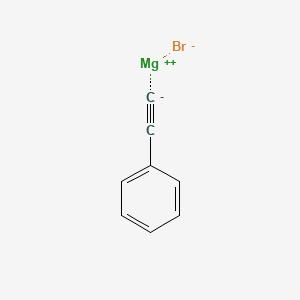Phenylethynylmagnesium bromide
CAS No.: 6738-06-3
Cat. No.: VC3730405
Molecular Formula: C8H5BrMg
Molecular Weight: 205.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6738-06-3 |
|---|---|
| Molecular Formula | C8H5BrMg |
| Molecular Weight | 205.33 g/mol |
| IUPAC Name | magnesium;ethynylbenzene;bromide |
| Standard InChI | InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | JGPDOURHDDKDEZ-UHFFFAOYSA-M |
| SMILES | [C-]#CC1=CC=CC=C1.[Mg+2].[Br-] |
| Canonical SMILES | [C-]#CC1=CC=CC=C1.[Mg+2].[Br-] |
Introduction
Chemical Structure and Physical Properties
Molecular Composition and Structural Features
Phenylethynylmagnesium bromide consists of a phenylethynyl ligand (C₆H₅-C≡CH) bonded to a magnesium center, which is further coordinated to a bromide ion and solvent molecules. The structure is stabilized by the strong electron-withdrawing effect of the sp-hybridized ethynyl group, which polarizes the carbon-magnesium bond and enhances nucleophilic reactivity .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 6738-06-3 | |
| Molecular Formula | C₈H₅BrMg | |
| Molecular Weight | 205.34 g/mol | |
| Density | 1.018 g/mL at 25°C | |
| Boiling Point | 142.4°C at 760 mmHg | |
| Flash Point | -6°F |
The compound is typically supplied as a solution in tetrahydrofuran (THF) at concentrations ranging from 0.5 M to 1.0 M, ensuring stability and ease of handling .
Comparative Analysis with Phenylmagnesium Bromide
Phenylethynylmagnesium bromide differs from its phenyl counterpart (C₆H₅MgBr) in the nature of the organic ligand. The ethynyl group’s sp-hybridization and triple bond confer distinct electronic and steric properties:
-
Reactivity: The electron-withdrawing ethynyl group increases the electrophilicity of the magnesium center, potentially altering reaction pathways compared to phenylmagnesium bromide .
-
Solubility: Both reagents require aprotic solvents like THF or diethyl ether to stabilize the Mg center. Protic solvents (e.g., water, alcohols) react violently with Grignard reagents, liberating hydrocarbons .
Synthesis and Preparation
Phenylethynylmagnesium bromide is synthesized via the reaction of bromoethynylbenzene (C₆H₅-C≡C-Br) with magnesium metal. The process mirrors standard Grignard reagent preparation:
-
Activation: Magnesium turnings are activated with iodine or another halogen to initiate the reaction.
-
Solvent System: Anhydrous THF or diethyl ether is used to solvate the Mg center and prevent side reactions .
-
Workup: The solution is filtered to remove unreacted magnesium and stored under inert gas (e.g., nitrogen or argon) .
Commercial solutions are available from suppliers like Sigma-Aldrich, typically packaged in sealed ampoules or bottles to prevent exposure to air or moisture .
Reactivity and Functional Applications
Nucleophilic Addition Reactions
As a Grignard reagent, phenylethynylmagnesium bromide acts as a strong nucleophile, adding to electrophilic centers such as:
-
Carbonyl Compounds: Aldehydes, ketones, and esters react to form alcohol derivatives after protonation. For example, addition to benzaldehyde would yield 1-phenylprop-2-yn-1-ol.
-
Carbon Dioxide: Reaction with CO₂ produces acetylene carboxylic acids (e.g., phenylethynylacetic acid) upon acidic workup .
Table 2: GHS Hazard Statements
| Code | Description |
|---|---|
| H225 | Highly flammable liquid and vapor |
| H250 | Catches fire spontaneously in air |
| H314 | Causes severe skin burns and eye damage |
Applications in Organic Synthesis
Ethynyl-Functionalized Compounds
The reagent is valuable for synthesizing alkyne-containing molecules, which are precursors to:
-
Click Chemistry: Azides or nitriles can undergo cycloaddition with terminal alkynes to form triazoles or imines.
-
Polymer Chemistry: Ethynyl groups serve as reactive sites for polymer cross-linking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume